molecular formula C18H16ClN5O3S B14746902 N-[7-(4-Chlorophenyl)-5-oxo-1,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzene-1-sulfonamide CAS No. 5268-48-4

N-[7-(4-Chlorophenyl)-5-oxo-1,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzene-1-sulfonamide

Cat. No.: B14746902
CAS No.: 5268-48-4
M. Wt: 417.9 g/mol
InChI Key: CIZWSSIJKJDBIZ-UHFFFAOYSA-N
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Description

N-[7-(4-Chlorophenyl)-5-oxo-1,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzene-1-sulfonamide is a complex organic compound belonging to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core fused with a chlorophenyl group and a sulfonamide moiety

Preparation Methods

The synthesis of N-[7-(4-Chlorophenyl)-5-oxo-1,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzene-1-sulfonamide typically involves multiple steps. One common synthetic route starts with the preparation of the triazolopyrimidine core, which is achieved through the cyclization of appropriate precursors under specific conditions. The chlorophenyl group is then introduced via nucleophilic substitution reactions, followed by the addition of the sulfonamide group through sulfonation reactions. Industrial production methods often utilize microwave-mediated, catalyst-free synthesis to enhance yield and reduce reaction times .

Chemical Reactions Analysis

N-[7-(4-Chlorophenyl)-5-oxo-1,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorophenyl group can be replaced with other substituents.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of additional fused ring systems.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[7-(4-Chlorophenyl)-5-oxo-1,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its antimicrobial and antitubercular effects. It acts by binding to the active sites of these targets, disrupting their normal function and inhibiting the growth of pathogens .

Comparison with Similar Compounds

N-[7-(4-Chlorophenyl)-5-oxo-1,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzene-1-sulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and its broad spectrum of biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

5268-48-4

Molecular Formula

C18H16ClN5O3S

Molecular Weight

417.9 g/mol

IUPAC Name

N-[7-(4-chlorophenyl)-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C18H16ClN5O3S/c1-11-2-8-14(9-3-11)28(26,27)23-17-21-18-20-16(25)10-15(24(18)22-17)12-4-6-13(19)7-5-12/h2-9,15H,10H2,1H3,(H2,20,21,22,23,25)

InChI Key

CIZWSSIJKJDBIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NN3C(CC(=O)NC3=N2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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